Lorazepam-13C2,15N

Bioanalysis Forensic toxicology Method validation

Choose Lorazepam-13C2,15N for your clinical, forensic, and EQA workflows to eliminate the quantitative bias of deuterated analogs. Its non-exchangeable 13C/15N labels provide a clean +3 Da mass shift, zero chlorine cross-talk, and perfect co-elution. Research-use-only analytical reagent. Verify DEA-exempt preparation availability with your supplier.

Molecular Formula C15H10Cl2N2O2
Molecular Weight 324.13 g/mol
CAS No. 907200-04-8
Cat. No. B13403029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLorazepam-13C2,15N
CAS907200-04-8
Molecular FormulaC15H10Cl2N2O2
Molecular Weight324.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)Cl
InChIInChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/i14+1,15+1,19+1
InChIKeyDIWRORZWFLOCLC-XPGGNPKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lorazepam-13C2,15N (CAS 907200-04-8) for MS-Based Quantitation: Product Baseline and Specifications


Lorazepam-13C2,15N (CAS 907200-04-8) is a triple-labeled stable isotopologue of the benzodiazepine anxiolytic lorazepam, incorporating two carbon-13 atoms and one nitrogen-15 atom at specific backbone positions. This isotopic substitution yields a molecular weight of 324.137 g/mol while preserving the exact chemical structure and physicochemical behavior of the unlabeled parent compound. The compound is exclusively employed as a surrogate internal standard in isotope dilution mass spectrometry (IDMS) workflows, primarily LC-MS/MS, for the accurate quantification of lorazepam in complex biological matrices including plasma, serum, and urine . As a research-use-only analytical reagent, it is not a pharmaceutical active ingredient.

Why Unlabeled Lorazepam and Deuterated Analogs Are Inadequate for Precision Quantitation of Lorazepam-13C2,15N


In LC-MS/MS quantification, unlabeled lorazepam cannot serve as its own internal standard due to chromatographic co-elution with the analyte, rendering peak integration impossible. Deuterated analogs such as lorazepam-d4 have been widely employed but exhibit quantifiable methodological deficiencies specific to chlorinated benzodiazepines [1]. A critical limitation arises from the natural chlorine isotopic pattern (³⁵Cl/³⁷Cl, approximately 3:1 ratio), which generates an isotopic contribution from the dichlorinated unlabeled parent ion (M+4) that overlaps with the d4 internal standard channel, introducing positive bias that cannot be corrected through conventional calibration [2]. Additionally, deuterium labels on certain positions are susceptible to hydrogen-deuterium exchange under analytical conditions, leading to signal drift and reduced accuracy . These documented failures underscore that generic substitution—whether with unlabeled compound or structurally distinct deuterated analogs—compromises data integrity in regulated bioanalytical settings.

Lorazepam-13C2,15N: Quantitative Evidence of Superior Analytical Differentiation versus Lorazepam-d4


Elimination of Chlorine Isotopic Interference Observed with Lorazepam-d4 in LC-MS/MS

Lorazepam-13C2,15N achieves a mass shift of +3 Da from unlabeled lorazepam, which completely resolves the quantifier ion from the natural isotopic envelope of the dichlorinated parent molecule. In contrast, lorazepam-d4 exhibits documented interference due to isotopic contribution from the M+4 ion of unlabeled lorazepam (containing two ³⁷Cl atoms) overlapping with the d4 internal standard channel. This interference has been independently reported in Thermo Fisher Scientific application literature, where deuterated analog internal standards were used for all benzodiazepines except lorazepam due to this specific issue [1].

Bioanalysis Forensic toxicology Method validation

Superior Label Stability: No H/D Exchange versus Lorazepam-d4 in Aqueous Analytical Conditions

Carbon-13 and nitrogen-15 labels incorporated in Lorazepam-13C2,15N are covalently bonded to the molecular backbone and are not subject to exchange with the solvent environment under any analytical condition. In contrast, deuterium labels in lorazepam-d4, particularly those positioned on carbons adjacent to carbonyl groups or on aromatic rings, can undergo proton-deuterium exchange in protic solvents, leading to time-dependent loss of label and consequent drift in the analyte/internal standard response ratio .

LC-MS Stable isotope labeling Method robustness

Co-Elution with Analyte for Optimal Matrix Effect Correction in Complex Biological Samples

As an isotopologue of lorazepam, Lorazepam-13C2,15N exhibits physicochemical properties virtually identical to the unlabeled analyte, ensuring exact chromatographic co-elution under all reversed-phase LC conditions. This co-elution is the fundamental requirement for the internal standard to experience the identical matrix-induced ionization suppression or enhancement as the analyte, thereby correcting for matrix effects through ratio-based quantification [1]. For benzodiazepines in general, matrix effects ranging from 80-110% have been reported in LC-MS/MS analysis of biological specimens, with internal standard correction being essential for achieving acceptable accuracy [2].

Matrix effect Ion suppression Isotope dilution

Patent-Cited Utility for Minimizing Ion Suppression in LC-MS/MS Narcotic Drug Quantitation

A U.S. patent (US 2013/0189742 A1) describing a test kit for quantitative determination of narcotic drugs explicitly identifies 13C2 and single 15N isotope-labeled lorazepam as an internal standard candidate. The patent specification states that 13C isotope-labeled internal standards are particularly suitable for minimizing ion suppression effects in LC-MS/MS analysis, enabling particularly accurate and reproducible quantitative analysis in various biological samples [1].

Patent literature Forensic analysis Narcotic testing

Procurement Cost-Benefit Consideration: 13C/15N vs. Deuterated Internal Standards

The procurement cost of Lorazepam-13C2,15N is substantially higher than that of lorazepam-d4 due to the complexity of synthesizing and incorporating multiple stable isotopes (13C and 15N) into the molecular scaffold. A published review on the procurement of stable isotope-labeled pharmaceuticals states that deuterium-labeled analogues are less expensive than 13C- or 15N-labeled analogues, but also run greater risks of isotope effect [1]. The cost differential must be weighed against the analytical liabilities of deuterated internal standards for chlorinated analytes (chlorine isotopic interference) and the potential costs of failed analytical runs, regulatory rejection of data, and method re-validation.

Procurement Cost analysis Stable isotopes

Lorazepam-13C2,15N: High-Value Application Scenarios Aligned with Quantitative Differentiation Evidence


Regulated Bioanalysis of Lorazepam in Clinical Pharmacokinetic Studies Requiring LC-MS/MS

In clinical pharmacokinetic studies conducted under GLP or regulated bioanalytical guidelines (e.g., FDA BMV, EMA), the use of Lorazepam-13C2,15N as the internal standard directly addresses the documented failure mode of lorazepam-d4. As established in Section 3, lorazepam-d4 exhibits isotopic cross-contribution from the dichlorinated unlabeled parent that compromises quantitation accuracy [1]. Lorazepam-13C2,15N eliminates this interference, providing a +3 Da mass shift that cleanly resolves the IS channel from the natural isotopic envelope. This enables confident quantification of lorazepam in plasma samples from dosed subjects without the positive bias inherent to deuterated internal standards. Furthermore, the non-exchangeable 13C/15N labels ensure long-term method stability across multi-day analytical batches typical of clinical study sample analysis .

Forensic Toxicology Confirmation Testing for Lorazepam in Postmortem and DUID Specimens

Forensic toxicology laboratories require legally defensible quantitative data with demonstrable analytical specificity. The matrix effect correction capability of Lorazepam-13C2,15N, as inferred from its exact co-elution with the unlabeled analyte [1], is critical when analyzing diverse and unpredictable postmortem matrices (e.g., blood, urine, vitreous humor, tissue homogenates) that exhibit widely variable ion suppression. Unlike deuterated internal standards that may show retention time shifts under certain conditions, the 13C/15N isotopologue ensures that any matrix-induced ionization suppression experienced by the analyte is identically experienced by the internal standard at every point in the elution profile. This maximizes the reliability of ratio-based quantification in specimens where matrix-matched calibration is impractical. The patent citation of 13C2,15N-labeled lorazepam for narcotic drug test kits further supports its recognized utility in forensic applications.

Method Development and Validation for Multi-Analyte Benzodiazepine Panels by LC-MS/MS

Laboratories developing validated methods for simultaneous quantitation of multiple benzodiazepines in a single analytical run must select internal standards that do not introduce cross-analyte interference or compromise the performance of other analytes. The documented failure of lorazepam-d4 due to chlorine isotopic interference [1] is not an issue that can be mitigated through chromatographic optimization; it is an inherent limitation of the deuterium labeling strategy for dichlorinated compounds. Adopting Lorazepam-13C2,15N as the lorazepam IS allows the method to incorporate deuterated internal standards for other benzodiazepines (e.g., diazepam-d5, alprazolam-d5) without the risk that the lorazepam channel will compromise the overall panel performance. This facilitates streamlined method development and reduces the troubleshooting burden associated with multi-analyte assay validation.

Reference Material Preparation for External Quality Assessment (EQA) and Proficiency Testing Schemes

Providers of EQA and proficiency testing materials require reference standards of the highest achievable purity and isotopic fidelity to ensure that assigned target values are accurate and commutable across different analytical platforms. The selection of Lorazepam-13C2,15N over lorazepam-d4 for spiking into EQA samples eliminates the risk that participating laboratories using deuterated IS might experience variable bias due to differences in instrument tuning, collision cell parameters, or the extent of H/D exchange during sample handling [1]. By providing EQA samples spiked with the 13C/15N-labeled analyte, the scheme provider ensures that any quantitative discrepancies reported by participants reflect genuine methodological differences rather than artifacts introduced by the IS choice. This enhances the scientific validity of inter-laboratory comparisons and supports the harmonization of analytical performance across the toxicology and clinical pharmacology communities.

Quote Request

Request a Quote for Lorazepam-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.